3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone
Description
Its core pyridinone scaffold is substituted with a 2,6-dichlorobenzyl group at position 3, a 4-dimethylaminophenyl group at position 1, and a methyl group at position 2. These substituents likely influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity to molecular targets.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-1-[4-(dimethylamino)phenyl]-2-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O/c1-14-17(13-18-19(22)5-4-6-20(18)23)21(26)11-12-25(14)16-9-7-15(8-10-16)24(2)3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTOIKPJCUPZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=CC=C(C=C2)N(C)C)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone, with the CAS number 339017-31-1, is a pyridinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, alongside detailed research findings and case studies.
- Molecular Formula : C21H20Cl2N2O
- Molecular Weight : 387.3 g/mol
- Boiling Point : 528.9 ± 50.0 °C (predicted)
- Density : 1.286 ± 0.06 g/cm³ (predicted)
- pKa : 4.59 ± 0.12 (predicted)
Antitumor Activity
Research indicates that compounds containing the pyridinone scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to the compound can inhibit cell proliferation in various cancer cell lines.
- Case Study : A study evaluated a series of pyridinone derivatives against gastric carcinoma cell lines, revealing that modifications to the pyridinone structure could enhance antiproliferative activity significantly. For example, compounds with specific substitutions showed IC50 values as low as 0.06 μM against GTL-16 gastric carcinoma cells .
Antimicrobial Activity
Pyridinones have also been explored for their antimicrobial effects. The structural features of these compounds often contribute to their ability to disrupt microbial growth.
- Research Findings : A related study on pyridinone derivatives demonstrated notable activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .
Anti-inflammatory Effects
The anti-inflammatory potential of pyridinones is another area of interest. These compounds may modulate inflammatory pathways through various mechanisms.
- Mechanism Insight : Pyridinones can act as inhibitors of specific kinases involved in inflammatory responses, showcasing their potential in treating inflammatory diseases .
Comparative Analysis of Biological Activities
| Activity Type | Compound Class | Mechanism of Action | Key Findings |
|---|---|---|---|
| Antitumor | Pyridinone Derivatives | Inhibition of cell proliferation | IC50 values as low as 0.06 μM in gastric cancer |
| Antimicrobial | Pyridinones | Disruption of microbial growth | Effective against Candida species |
| Anti-inflammatory | Pyridinones | Kinase inhibition | Modulation of inflammatory pathways |
Research Implications and Future Directions
The promising biological activities associated with this compound suggest that further research is warranted. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against target diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lists several structurally related compounds, primarily herbicides and urea/pyridinone derivatives. Below is a comparative analysis based on substituent patterns and functional groups:
Structural Analogues from Evidence:
1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone Core Structure: Pyridinone scaffold with methyl (position 1), phenyl (position 3), and trifluoromethylphenyl (position 5) substituents. Key Differences: The target compound lacks the trifluoromethylphenyl group and instead features a 2,6-dichlorobenzyl group and a dimethylaminophenyl group. Implications: The trifluoromethyl group in the analogue improves resistance to metabolic degradation, while the dimethylamino group in the target compound could increase solubility and interaction with polar targets .
N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea Core Structure: Urea backbone with dimethylamino and trifluoromethylphenyl groups. Key Differences: The target compound replaces the urea moiety with a pyridinone ring, which may alter hydrogen-bonding capacity and rigidity. Implications: Urea derivatives are often potent herbicides (e.g., isouron), but pyridinones like the target compound might exhibit different modes of action due to ring aromaticity and substituent positioning .
Ethylhydrogen(aminocarbonyl)phosphonate Core Structure: Phosphonate group with an aminocarbonyl substituent. Key Differences: Phosphonates are phosphorus-containing analogues of carboxylic acids, whereas pyridinones are nitrogen-containing heterocycles. Implications: Phosphonates typically act as enzyme inhibitors (e.g., glyphosate), while pyridinones may target different pathways, such as photosynthesis or hormone signaling .
Hypothetical Activity Comparison:
| Property | Target Compound | 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone | N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea |
|---|---|---|---|
| Core Structure | Pyridinone | Pyridinone | Urea |
| Key Substituents | 2,6-Dichlorobenzyl, dimethylaminophenyl | Trifluoromethylphenyl, phenyl | Trifluoromethylphenyl, dimethylamino |
| Predicted Lipophilicity | High (chlorine, aromatic groups) | Moderate (trifluoromethyl reduces hydrophobicity) | Moderate (urea backbone polar) |
| Potential Bioactivity | Herbicidal or kinase inhibition | Herbicidal (trifluoromethyl enhances stability) | Herbicidal (urea class activity) |
Research Findings and Limitations
- Gaps in Evidence: No direct studies on the target compound were identified. Structural analogues suggest pyridinones and ureas are common in agrochemicals, but substituent-specific effects require experimental validation.
Preparation Methods
Cyclocondensation of Cyanoacetamide and Aldehyde Derivatives
Reaction of N-substituted cyanoacetamides with aldehydes in the presence of natural catalysts like guanidine carbonate yields 2-pyridone intermediates. For example:
- Step 1 : Betaine (10 mol%) catalyzes the formation of p-tolylidenemalononitrile from p-tolualdehyde and malononitrile in methanol at room temperature.
- Step 2 : Guanidine carbonate (10 mol%) facilitates cyclization with N-benzyl-2-cyanoacetamide under reflux to form 6-amino-2-pyridone-3,5-dicarbonitriles.
Adapting this protocol, 2-methyl-4(1H)-pyridinone could be synthesized using methyl-substituted cyanoacetamide and optimized catalysts.
Incorporation of the 1-[4-(Dimethylamino)phenyl] Group
The 4-(dimethylamino)phenyl moiety is introduced via Ullmann coupling or nucleophilic aromatic substitution. A method from pseudo-Betti product synthesis (PMC4302402) provides insights:
Three-Component Coupling Reaction
- Imine Formation : Condensation of 2-aminopyridine with 4-(dimethylamino)benzaldehyde at 80°C.
- Coupling with Pyridinone : Reaction of the imine intermediate with the preformed pyridinone core under solvent-free conditions.
| Entry | Amine | Aldehyde | Phenol Equivalent | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Aminopyridine | 4-(Dimethylamino)benzaldehyde | 2-Methyl-4(1H)-pyridinone | None | 68 |
Optimization and Mechanistic Considerations
Catalytic Efficiency
Betaine and guanidine carbonate synergistically enhance reaction rates in multi-step syntheses:
Solvent and Temperature Effects
- Methanol vs. Solvent-Free : Methanol improves homogeneity in alkylation steps, while solvent-free conditions reduce side reactions in coupling steps.
- Reaction Temperature : Optimal yields are achieved at 80°C for imine formation and 100°C for cyclization.
Challenges and Alternative Routes
Steric Hindrance
Bulky substituents at positions 1 and 3 necessitate careful selection of coupling reagents. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may improve regioselectivity.
Functional Group Compatibility
The dimethylamino group’s basicity requires protection during alkylation. N-Boc protection followed by deprotection with TFA is a viable strategy.
Q & A
Q. Q1. What are the established synthetic routes for 3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Claisen-Schmidt Condensation : A common method for pyridinone derivatives involves condensation of substituted aldehydes with ketones under basic conditions (e.g., NaOH in ethanol). For example, 4-(dimethylamino)benzaldehyde can react with a methyl-substituted pyridinone precursor to form the core structure .
- Halogenation : The 2,6-dichlorobenzyl group can be introduced via nucleophilic substitution or Friedel-Crafts alkylation using 2,6-dichlorobenzyl chloride. Reaction conditions (e.g., temperature, solvent polarity) must be controlled to avoid over-alkylation .
- Purification : Flash chromatography (DCM/MeOH gradients) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. Q2. How can the solubility and stability of this compound be characterized for in vitro assays?
Methodological Answer:
- Solubility Profiling : Use a tiered approach: (1) Determine solubility in DMSO (commonly 10 mM stock), (2) test aqueous solubility in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy, and (3) employ co-solvents (e.g., PEG-400) if precipitation occurs .
- Stability Studies : Conduct accelerated degradation studies under varying pH (3–9), temperature (4°C–40°C), and light exposure. Monitor stability via LC-MS to identify degradation products (e.g., hydrolysis of the dichlorobenzyl group) .
Q. Q3. What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the aromatic protons of the dichlorobenzyl group (δ 7.2–7.5 ppm), dimethylamino protons (δ 2.8–3.1 ppm), and pyridinone carbonyl (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns (e.g., chlorine doublet for dichlorobenzyl) .
- FT-IR : Identify carbonyl stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) in the pyridinone ring .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,6-dichlorobenzyl group in biological activity?
Methodological Answer:
- Analog Synthesis : Replace the dichlorobenzyl group with other halogens (e.g., 2,6-difluorobenzyl) or non-halogenated aryl groups. Use Suzuki coupling or Ullmann reactions for diversification .
- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity). Compare IC50 values to determine halogen dependency. For example, dichloro-substituted analogs may enhance hydrophobic interactions in enzyme binding pockets .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences between analogs and target proteins (e.g., CDK2) .
Q. Q5. What strategies can resolve contradictions in reported biological data for this compound, such as conflicting IC50 values across studies?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistency in buffer pH, temperature, and co-solvent concentrations. For example, DMSO >1% can denature proteins, altering results .
- Orthogonal Validation : Confirm activity using complementary assays (e.g., fluorescence polarization vs. radiometric assays for kinase inhibition). Cross-validate with CRISPR-mediated gene knockout models to confirm target specificity .
- Meta-Analysis : Aggregate data from multiple studies, accounting for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) or compound batch purity .
Q. Q6. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate). The dimethylamino group may require polar solvents for solubility .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes crystal nucleation.
- Additive Screening : Introduce small molecules (e.g., hexafluoroisopropanol) to stabilize π-π stacking interactions in the pyridinone ring .
Q. Q7. What in vivo pharmacokinetic parameters should be prioritized for preclinical development of this compound?
Methodological Answer:
- ADME Profiling :
- Absorption : Measure oral bioavailability using Caco-2 cell monolayers or in situ intestinal perfusion models.
- Metabolism : Identify hepatic CYP450 isoforms involved in degradation via human liver microsomes + NADPH .
- Excretion : Quantify renal/biliary clearance using radiolabeled compound in rodent models .
- Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology after 14-day repeat-dose studies .
Methodological Challenges and Solutions
Q. Q8. How can researchers address poor aqueous solubility during formulation for in vivo studies?
Methodological Answer:
Q. Q9. What analytical methods are recommended for detecting trace impurities in synthesized batches?
Methodological Answer:
- HPLC-PDA/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at 254 nm and confirm structures via MS/MS .
- Elemental Analysis : Quantify residual palladium (from coupling reactions) via ICP-MS, ensuring levels <10 ppm for preclinical safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
